5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole

Vue d'ensemble

Description

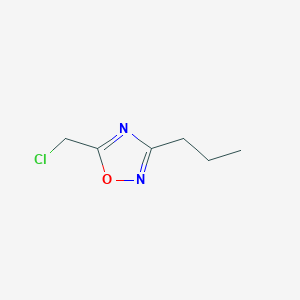

5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole is a heterocyclic organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a chloromethyl group at the 5-position and a propyl group at the 3-position of the oxadiazole ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a chloromethyl ketone in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

For example, the reaction of propionyl hydrazide with chloromethyl methyl ketone in the presence of phosphorus oxychloride (POCl3) can yield this compound. The reaction conditions typically involve heating the reactants under reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of Lewis acids such as zinc chloride (ZnCl2) can facilitate the cyclization process, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group at the 5-position undergoes nucleophilic substitution with various reagents:

Reaction with Amines

Treatment with primary or secondary amines replaces the chlorine atom to form aminomethyl derivatives. For example:

-

Conditions : Excess amine (e.g., NH₃, R-NH₂), polar solvents (water, methanol), 20–100°C .

-

Product : 5-(Aminomethyl)-3-propyl-1,2,4-oxadiazole derivatives.

Reaction with Cyanide (KCN)

Potassium cyanide facilitates substitution, forming 5-(cyanomethyl)-3-propyl-1,2,4-oxadiazole. Notably, this reaction also produces decyanated alkanes as byproducts :

-

Conditions : KCN in polar aprotic solvents (e.g., DMF), room temperature to 80°C.

-

Products :

-

Primary : Trisubstituted 1,2,4-oxadiazol-5-ylacetonitrile.

-

Secondary : 1,2,3-Trisubstituted propane derivatives via decyanation.

-

Mechanism :

-

Initial substitution forms the cyanomethyl intermediate.

-

In situ-generated HCN promotes decyanation, releasing cyanogen gas (detected via mass spectrometry) .

Decyanation Pathway

The unexpected decyanation reaction occurs concurrently with cyanide substitution, leading to alkane formation:

-

Key Step : Extrusion of cyanogen (NC–CN) from the intermediate .

-

Evidence : TOF-MS and X-ray crystallography confirmed the absence of cyanogen in the final product, supporting its elimination .

Unexplored Reactivity

While substitution dominates current studies, potential areas for further investigation include:

-

Oxidation/Reduction : Impact on the oxadiazole ring or chloromethyl group.

-

Cross-Coupling : Catalytic coupling (e.g., Suzuki-Miyaura) at the chloromethyl site.

-

Biological Activity : Antibacterial or cytotoxic properties analogous to related oxadiazoles .

Experimental validation of these pathways could expand synthetic utility, particularly in medicinal chemistry.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

The 1,2,4-oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole ring exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-oxadiazole have shown efficacy against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, with some compounds outperforming traditional antibiotics like ampicillin .

Antimalarial and Antiparasitic Properties

Studies have demonstrated that certain oxadiazole derivatives possess antimalarial activity comparable to established treatments like chloroquine. These compounds inhibit the growth of Plasmodium falciparum, the causative agent of malaria, suggesting potential for new therapeutic agents in malaria treatment . Additionally, research on antileishmanial activity indicates that some oxadiazole derivatives exhibit potent effects against Leishmania species .

Mechanism of Action

The mechanism underlying the biological activity of these compounds often involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR) in protozoan cells. This inhibition disrupts essential metabolic pathways, leading to impaired cell growth and proliferation .

Materials Science

Synthesis of Functional Polymers

5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole can serve as a building block in the synthesis of functional polymers. The chloromethyl group allows for further chemical modifications that can enhance the properties of polymers used in various applications such as coatings and adhesives .

Nanocomposites and Coatings

Research has explored the incorporation of oxadiazole derivatives into nanocomposites to improve thermal stability and mechanical strength. These materials are particularly valuable in electronics and aerospace industries where high-performance materials are required .

Agricultural Chemistry

Pesticidal Applications

The potential use of this compound as a pesticide has been investigated. Its derivatives have shown promise as herbicides and fungicides due to their ability to disrupt metabolic processes in target organisms. This application could lead to the development of new agrochemicals that are more effective and environmentally friendly compared to existing options .

Case Studies

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

At the molecular level, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the propyl group, leading to different chemical and physical properties.

3-Propyl-1,2,4-oxadiazole:

5-(Bromomethyl)-3-propyl-1,2,4-oxadiazole: The bromine atom can influence the compound’s reactivity and interactions compared to the chlorine atom.

The uniqueness of this compound lies in the combination of the chloromethyl and propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this oxadiazole derivative, drawing from diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a chloromethyl group attached to the oxadiazole ring. The synthesis typically involves the reaction of 3-propyl-1,2,4-oxadiazole with chloromethylating agents, resulting in a compound that exhibits various biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties . A study highlighted that various oxadiazole compounds demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds containing the oxadiazole ring showed minimum inhibitory concentrations (MICs) ranging from 0.05 µg/mL to 9.4 µg/mL against several pathogens .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.15 |

| Escherichia coli | 0.05 |

| Salmonella schottmulleri | 0.05 |

| Pseudomonas aeruginosa | 7.8 |

| Proteus vulgaris | 9.4 |

Antiviral Activity

In addition to antibacterial properties, oxadiazole derivatives have shown antiviral activity . A review discussed the potential of these compounds as inhibitors against various viral infections, including those caused by coronaviruses and hepatitis B virus . The mechanism often involves the disruption of viral replication pathways.

Anticancer Potential

The anticancer activity of oxadiazoles has been a focus of several studies. For instance, compounds derived from 1,2,4-oxadiazoles have been evaluated for their cytotoxic effects on cancer cell lines. Notably, some derivatives exhibited IC50 values in the low micromolar range against various cancer types .

Case Studies

- Antitubercular Activity : A study demonstrated that certain oxadiazole derivatives were effective against Mycobacterium tuberculosis, with one compound showing an IC50 of 0.072 µM .

- Antimalarial Activity : Research indicated that oxadiazole derivatives displayed significant activity against Plasmodium falciparum, with some compounds exhibiting IC50 values lower than those of standard antimalarial drugs like chloroquine .

Propriétés

IUPAC Name |

5-(chloromethyl)-3-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-2-3-5-8-6(4-7)10-9-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSUHSDLMMIZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585468 | |

| Record name | 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884058-04-2 | |

| Record name | 5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.